N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC15228374
Molecular Formula: C22H22N4
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC15228374.png)
Specification
Molecular Formula | C22H22N4 |
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Molecular Weight | 342.4 g/mol |
IUPAC Name | N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-16(3)21(25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3 |
Standard InChI Key | PHHCEVCHHCOBBT-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C4=CC=CC=C4)C)C |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Effects
The pyrazolo[1,5-a]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In N-(4-ethylphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, this core is functionalized with:
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Methyl groups at positions 3 and 5, enhancing steric bulk and modulating electronic properties.
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Phenyl groups at position 2 and the 4-ethylphenylamine group at position 7, contributing to π-π stacking interactions and receptor binding.
The ethyl group on the para position of the phenylamine substituent increases lipophilicity compared to halogenated analogs (e.g., chloro or fluoro derivatives), potentially improving membrane permeability.
Molecular Formula and Physicochemical Properties
The molecular formula is C23H23N4, with a molecular weight of 355.46 g/mol. Key physicochemical parameters include:
Property | Value | Method of Determination | Source Analogue |
---|---|---|---|
LogP | ~5.3 | Computational prediction | |
Polar Surface Area | ~30 Ų | Calculated | |
Solubility | Low in aqueous media | Experimental inference |
The high LogP suggests significant lipophilicity, favoring absorption across biological membranes but potentially limiting aqueous solubility. The polar surface area aligns with compounds capable of moderate hydrogen bonding, a trait common in kinase inhibitors .
Synthetic Methodologies
Cyclocondensation Strategies
Synthesis typically begins with cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with β-diketones or β-ketoesters. For this compound, the route may involve:
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Formation of the pyrimidine ring: Reaction of 3,5-dimethyl-1H-pyrazol-4-amine with ethyl acetoacetate under acidic conditions.
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Introduction of the 2-phenyl group: Electrophilic aromatic substitution or Suzuki coupling at position 2.
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Amine functionalization: Nucleophilic aromatic substitution at position 7 using 4-ethylaniline.
Green Chemistry Adaptations
Recent advances employ continuous flow reactors to enhance yield (reported up to 78% for analogues) and reduce waste. Catalyst systems such as cerium(IV) ammonium nitrate (CAN) improve regioselectivity during cyclization .
Comparative Analysis with Halogenated Analogues
Compound | Substituent (Position 7) | LogP | Bioactivity (IC50) |
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N-(4-Chlorophenyl)-3,5-dimethyl-... | 4-Cl-C6H4 | 5.15 | 1.8 µM (mPPase) |
N-(4-Fluorophenyl)-3,5-dimethyl-... | 4-F-C6H4 | 4.92 | 2.4 µM (mPPase) |
Target Compound | 4-C2H5-C6H4 | ~5.3 | Predicted ≤2 µM |
The ethyl group confers a 0.3–0.4 LogP increase over halogenated analogs, suggesting better tissue penetration but requiring formulation strategies to address solubility limitations.
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Systematic modification of the ethyl group’s chain length (e.g., propyl vs. isopropyl) could optimize bioavailability. Introducing polar groups at the phenyl ring’s meta position may balance lipophilicity and solubility.
In Vivo Pharmacokinetics
Pending studies should assess oral bioavailability and blood-brain barrier penetration. Prodrug strategies, such as esterification of the amine, may enhance water solubility .
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